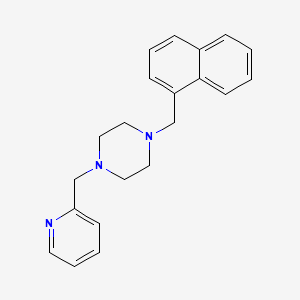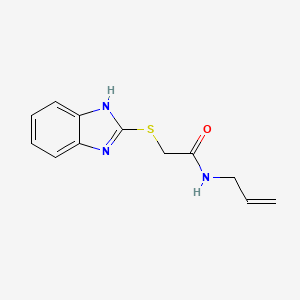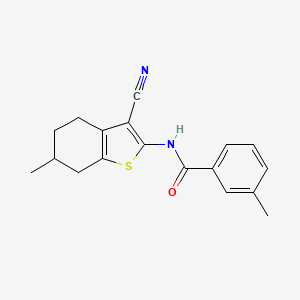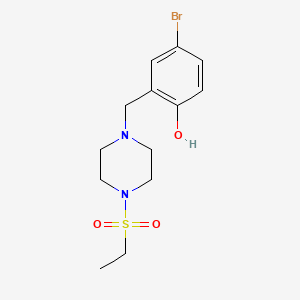
1-(Naphthalen-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine, also known by its systematic name N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)urea , is a chemical compound with the molecular formula C₁₇H₁₅N₃O. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
- Specific synthetic routes may vary, but this compound can be prepared through various chemical transformations.
Catalyst-Free Synthesis: A novel and environmentally friendly method involves the use of easily accessible N-hetaryl ureas and alcohols.
- Unfortunately, detailed industrial production methods for this compound are not readily available. It is often synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine can undergo several types of reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions, where functional groups are replaced.
Oxidation and Reduction: Depending on reaction conditions, it can be oxidized or reduced.
Common Reagents: Reagents like acids, bases, and transition metal catalysts play a role in its chemical transformations.
Major Products: The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It could serve as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It might have applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which 1-(Naphthalen-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a specific list, you can explore related compounds such as other ureas, pyridine derivatives, and piperazines.
Uniqueness: Highlight its distinctive features compared to structurally similar compounds.
Properties
Molecular Formula |
C21H23N3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C21H23N3/c1-2-10-21-18(6-1)7-5-8-19(21)16-23-12-14-24(15-13-23)17-20-9-3-4-11-22-20/h1-11H,12-17H2 |
InChI Key |
XOFBOPUGVNDLOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-methylthiophen-2-yl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10890852.png)

![(2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B10890864.png)
![3-chloro-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10890869.png)
![Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10890874.png)
![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B10890879.png)
![ethyl 4-{[(2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B10890889.png)
![N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10890890.png)
![N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10890892.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1-(3-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10890903.png)
![2'-[(3-Nitrobenzoyl)oxy][1,1'-biphenyl]-2-yl 3-nitrobenzoate](/img/structure/B10890913.png)


